盐酸 FK1052

概述

描述

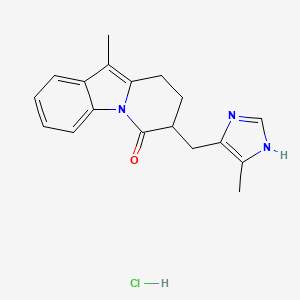

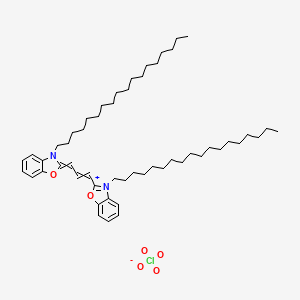

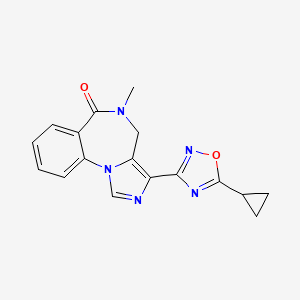

FK1052 hydrochloride, also known as (±)-FK1052, is the racemate of Fabesetron hydrochloride . It is a potent dual antagonist for 5-HT3 and 5-HT4 receptors .

Synthesis Analysis

FK1052 is a dihydropyridoindole derivative . It was designed and synthesized as a new serotonin 3 and 4 dual receptor antagonist . The compound was found to be more potent than ondansetron and granisetron .Chemical Reactions Analysis

FK1052, ondansetron, and granisetron have been shown to concentration-dependently inhibit 2-methyl-5-HT, a 5-HT3 agonist-induced contraction . FK1052 was found to be 40 times and three times more potent than ondansetron and granisetron, respectively .科学研究应用

动物模型中的止吐活性

盐酸 FK1052 是一种 5-HT3 和 5-HT4 受体拮抗剂,在动物研究中已显示出预防由各种刺激引起的呕吐的希望。在一项研究中,它有效地预防了小爪水鼬(一种小型哺乳动物)和雪貂中顺铂引起的呕吐,表明其在癌症化疗中的潜力 (Nakayama 等人,2005)。另一项研究发现 FK1052 比其他 5-HT3 受体拮抗剂更有效,突出了其在止吐治疗中的潜力 (Nagakura 等人,1993)。

对结肠功能的影响

探索 FK1052 对结肠功能影响的研究揭示了其在治疗肠易激综合征等胃肠道功能障碍方面的潜力。FK1052 有效地抑制了体内结肠对 5-羟色胺和应激刺激的反应,表明其在调节结肠活动中的作用 (Kadowaki 等人,1993)。

参与迟发性呕吐

FK1052 还被评估了其对狗中由甲氨蝶呤等癌症治疗引起的迟发性呕吐的有效性。它在选择性 5-HT3 受体拮抗剂失败的情况下减少呕吐发作的能力,表明 5-HT4 受体参与了迟发性呕吐 (Yamakuni 等人,2000)。

豚鼠结肠中的离子转运

另一项研究分析了 FK1052 对豚鼠远端结肠中离子转运的影响。这项研究有助于理解 FK1052 如何在细胞水平上调节胃肠道功能 (Kuwahara 等人,1994)。

作用机制

未来方向

属性

IUPAC Name |

10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O.ClH/c1-11-14-5-3-4-6-17(14)21-16(11)8-7-13(18(21)22)9-15-12(2)19-10-20-15;/h3-6,10,13H,7-9H2,1-2H3,(H,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKFYJWUPWZYQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC(C(=O)N2C3=CC=CC=C13)CC4=C(NC=N4)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

FK1052 hydrochloride | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-Dibromo-5-[(2,3-dibromo-4,5-dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B1662694.png)

![5-(4-Fluorophenyl)-6-(4-methylsulfonylphenyl)spiro[2.4]hept-5-ene](/img/structure/B1662708.png)

![3-[[4-(4-Carbamimidoylphenyl)-1,3-thiazol-2-yl]-[1-(carboxymethyl)piperidin-4-yl]amino]propanoic acid](/img/structure/B1662711.png)

![2-Phenyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B1662715.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[5-methoxy-2-(2-phenylethynyl)phenyl]-N-methylbutan-2-amine](/img/structure/B1662716.png)